3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
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Overview
Description
The compound “3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound . It also has sulfonyl and fluorobenzene groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline ring, sulfonyl group, and fluorobenzene group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the aromatic ring could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Pro-apoptotic Effects
Compounds bearing sulfonamide fragments have been synthesized and evaluated for their anti-cancer activity against various cancer cell lines. These compounds can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, potentially mediated by the activation of p38 and ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).
Anticancer and Anti-HIV Evaluation
Sulfonamide derivatives have been tested for in vitro anticancer and anti-HIV activities. Certain derivatives displayed moderate activity against HIV and high sensitivity against leukemia cell lines, highlighting their potential in therapeutic applications (Pomarnacka & Kornicka, 2001).
Synthesis of Fluorinated Derivatives
The intramolecular substitution of sulfonamide nitrogens for vinylic fluorines has been explored, leading to the synthesis of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives. This process highlights the versatility of sulfonamide compounds in synthetic organic chemistry (Ichikawa et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-9-3-4-12-10-13(5-8-17(12)21)20-27(24,25)14-6-7-16(19)15(18)11-14/h5-8,10-11,20H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQXENMZWFDOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide |
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